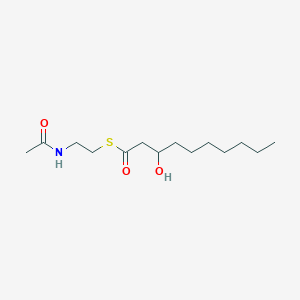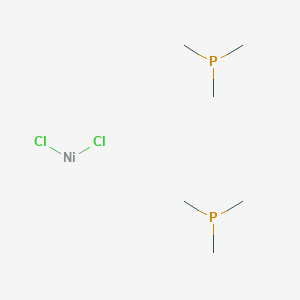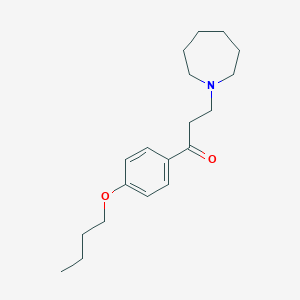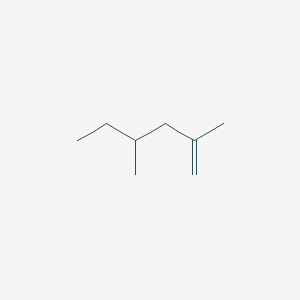
Ethylenediamine, N-phenyl-N'-(trimethylsilyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethylenediamine, N-phenyl-N'-(trimethylsilyl)-' is a chemical compound that has found its application in various scientific research fields. It is a derivative of ethylenediamine and is also known as TMSNPhED. This compound has been synthesized using various methods and has shown promising results in biochemical and physiological studies.
Mechanism of Action
The mechanism of action of Ethylenediamine, N-phenyl-N'-(trimethylsilyl)-' is not well understood. However, it has been suggested that it binds to proteins and nucleic acids through hydrogen bonding and hydrophobic interactions. It has also been suggested that it may act as a chelating agent for metal ions.
Biochemical and Physiological Effects:
Ethylenediamine, N-phenyl-N'-(trimethylsilyl)-' has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase. It has also been shown to inhibit the growth of various cancer cell lines. In addition, it has been shown to have antifungal and antibacterial activity.
Advantages and Limitations for Lab Experiments
One of the advantages of using Ethylenediamine, N-phenyl-N'-(trimethylsilyl)-' in lab experiments is its ability to bind to proteins and nucleic acids. This makes it a useful tool for the determination of protein-ligand interactions and the structure of proteins and nucleic acids. However, one of the limitations of using this compound is its potential toxicity. Care should be taken when handling this compound, and proper safety precautions should be followed.
Future Directions
There are several future directions for the use of Ethylenediamine, N-phenyl-N'-(trimethylsilyl)-' in scientific research. One direction is the development of new ligands based on this compound for the preparation of metal complexes. Another direction is the investigation of its potential as an anticancer agent. In addition, further studies are needed to determine its mechanism of action and potential side effects.
Conclusion:
Ethylenediamine, N-phenyl-N'-(trimethylsilyl)-' is a chemical compound that has found its application in various scientific research fields. It has been synthesized using various methods and has shown promising results in biochemical and physiological studies. Its ability to bind to proteins and nucleic acids makes it a useful tool for the determination of protein-ligand interactions and the structure of proteins and nucleic acids. However, care should be taken when handling this compound, and proper safety precautions should be followed. Further studies are needed to determine its mechanism of action and potential side effects.
Synthesis Methods
The synthesis of Ethylenediamine, N-phenyl-N'-(trimethylsilyl)-' can be achieved using various methods. One of the common methods is the reaction of N-phenyl-N'-(trimethylsilyl) ethylenediamine with sodium hydride in the presence of dimethylformamide. Another method involves the reaction of N-phenyl-N'-(trimethylsilyl) ethylenediamine with triethylamine and chloroform in the presence of sodium hydroxide. The yield of the product depends on the reaction conditions and the purity of the starting materials.
Scientific Research Applications
Ethylenediamine, N-phenyl-N'-(trimethylsilyl)-' has found its application in various scientific research fields. It has been used as a reagent in the synthesis of various compounds. It has also been used as a ligand in the preparation of metal complexes. In addition, it has been used in biochemical and physiological studies as a probe for the determination of protein-ligand interactions. It has also been used in the determination of the structure of proteins and nucleic acids.
properties
CAS RN |
16654-63-0 |
|---|---|
Molecular Formula |
C11H20N2Si |
Molecular Weight |
208.37 g/mol |
IUPAC Name |
N-phenyl-N'-trimethylsilylethane-1,2-diamine |
InChI |
InChI=1S/C11H20N2Si/c1-14(2,3)13-10-9-12-11-7-5-4-6-8-11/h4-8,12-13H,9-10H2,1-3H3 |
InChI Key |
HMMILWSQQJGEGS-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)NCCNC1=CC=CC=C1 |
Canonical SMILES |
C[Si](C)(C)NCCNC1=CC=CC=C1 |
synonyms |
N-Phenyl-N'-(trimethylsilyl)ethylenediamine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



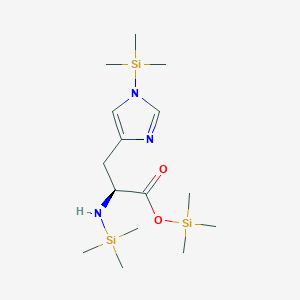
![Diethyl [2-(diethoxymethylsilyl)ethyl]phosphonate](/img/structure/B100026.png)
![5,7-Diphenyl-1,3-diazatricyclo[3.3.1.13,7]decan-4-one](/img/structure/B100030.png)
![2-(2-{[(Benzyloxy)carbonyl]amino}propanamido)pentanoic acid](/img/structure/B100036.png)
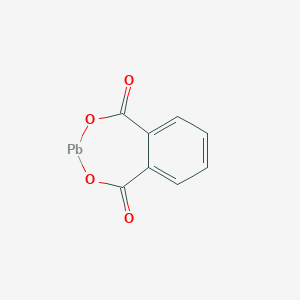

![[(2R,3R,4R,5R)-2,5-diacetyloxy-3,4,6-trimethoxyhexyl] acetate](/img/structure/B100039.png)

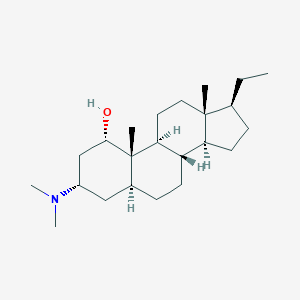
![Methyl 2-(2-{[(tert-butoxy)carbonyl]amino}-4-(methylsulfanyl)butanamido)propanoate](/img/structure/B100044.png)
